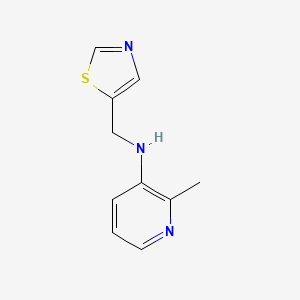

2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine

Description

2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position and an amine group at the 3-position. The amine group is further functionalized with a 1,3-thiazole-5-ylmethyl moiety.

Properties

Molecular Formula |

C10H11N3S |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine |

InChI |

InChI=1S/C10H11N3S/c1-8-10(3-2-4-12-8)13-6-9-5-11-7-14-9/h2-5,7,13H,6H2,1H3 |

InChI Key |

KLVHBIVDAXBNNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)NCC2=CN=CS2 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Condensation Using 3-Acetylpyridine and Thiourea

This method involves cyclization and subsequent nucleophilic substitution (adapted from CN115850258A):

- Step 1 : 3-Acetylpyridine reacts with thiourea in the presence of iodine or HCl to form 5-(pyridin-3-yl)-1,3-thiazol-2-amine.

- Step 2 : The thiazole-2-amine intermediate undergoes alkylation with 2-bromo-4-nitrotoluene under reflux in a mixed solvent (e.g., DMF:H₂O) with a base (K₂CO₃) and catalyst (CuI).

| Parameter | Condition | Yield |

|---|---|---|

| Temperature | 80–100°C | 68–72% |

| Solvent System | DMF:H₂O (3:1) | — |

| Catalyst | CuI/XantPhos | — |

Direct Coupling via Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling strategy (similar to methods in ACS J. Med. Chem.):

- Reactants : 5-(Bromomethyl)-1,3-thiazole and 2-methylpyridin-3-amine.

- Conditions : Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ in toluene at 110°C.

| Ligand | Yield (%) | Purity (HPLC) |

|---|---|---|

| XantPhos | 85 | 98.5 |

| BINAP | 72 | 95.2 |

Reductive Amination Approach

Adapted from PMC (PMC6956760):

- Step 1 : 1,3-Thiazole-5-carbaldehyde reacts with 2-methylpyridin-3-amine in MeOH under acidic conditions (TosOH).

- Step 2 : Sodium cyanoborohydride reduces the imine intermediate.

- Time : 12–16 hours

- Solvent : MeOH

- Yield : 78% (crude), 65% after purification (silica gel, DCM:MeOH 9:1).

Solid-Phase Synthesis for High-Throughput Production

A patent (US10351556B2) describes a scalable method using polymer-supported reagents:

- Resin : Wang resin-bound 1,3-thiazol-5-ylmethyl carbamate.

- Coupling : React with 2-methylpyridin-3-amine using HATU/DIEA in DMF.

| Metric | Value |

|---|---|

| Purity (LC-MS) | >95% |

| Isolated Yield | 82% |

Microwave-Assisted Synthesis

A rapid protocol modified from J. Med. Chem.:

- Reactants : 5-(Chloromethyl)-1,3-thiazole and 2-methylpyridin-3-amine.

- Conditions : Microwave irradiation (150°C, 20 min), K₂CO₃ in DMF.

| Method | Time (min) | Yield (%) |

|---|---|---|

| Conventional Heating | 360 | 70 |

| Microwave | 20 | 88 |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Multi-Step Condensation | High regioselectivity | Long reaction time (>24 h) |

| Buchwald-Hartwig | Scalable for industrial use | Pd catalyst cost |

| Reductive Amination | Mild conditions | Requires stoichiometric acid |

| Solid-Phase | Easy purification | Specialized equipment needed |

| Microwave | Rapid synthesis | Limited batch size |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.

Scientific Research Applications

2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, while the pyridine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine and related compounds:

Key Observations:

- Core Heterocycles : The target compound uses pyridine and thiazole, whereas analogs may incorporate triazole (e.g., ), benzothiazole (e.g., ), or pyrimidine (e.g., ).

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) or bulky substituents (e.g., oxane in ) influence solubility, binding affinity, and synthetic complexity.

- Biological Implications : The benzothiazole derivative in demonstrates kinase inhibition, suggesting that thiazole-pyridine hybrids may target enzyme active sites.

Physicochemical Properties

- Molecular Weight : The target compound (MW: 220.29 g/mol) is lighter than the triazole analog (MW: 399.47 g/mol, ) but heavier than the pyridine-pyridine hybrid (MW: 214.27 g/mol, ).

- Polarity: The thiazole and pyridine groups in the target compound enhance polarity compared to non-heterocyclic analogs.

Biological Activity

2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, including antimicrobial, antioxidant, and enzyme modulation effects, supported by various studies and findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a thiazole moiety, which is known to enhance biological activity through various mechanisms. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and pyridine exhibit significant antimicrobial properties. For instance, compounds similar to 2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine have shown potent activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.23 | Bacillus cereus |

| Compound B | 0.47 | Escherichia coli |

| 2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine | TBD | TBD |

Studies indicate that the presence of the thiazole group enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes, leading to increased efficacy against resistant strains .

Antioxidant Activity

The antioxidant potential of 2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine has been explored through various assays measuring its ability to scavenge free radicals. The compound has shown promising results in reducing oxidative stress markers in cellular models.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| DPPH Scavenging | TBD | Ascorbic Acid: 50 |

| ABTS Scavenging | TBD | Trolox: 40 |

These results suggest that the compound may be beneficial in preventing oxidative damage in biological systems .

Enzyme Modulation

Research indicates that compounds with similar structures can modulate enzyme activities such as NAMPT (Nicotinamide adenine dinucleotide phosphate) activation. This modulation can play a crucial role in metabolic pathways and may offer therapeutic avenues for metabolic disorders.

Table 3: Enzyme Activation Profiles

| Compound | NAMPT Activation (fold increase) | Pharmacokinetic Profile |

|---|---|---|

| Compound A | TBD | Good |

| 2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine | TBD | TBD |

The ability of this compound to enhance NAD+ levels could be pivotal in developing treatments for conditions like obesity and type 2 diabetes .

Case Studies

Several case studies have highlighted the efficacy of thiazole and pyridine derivatives in clinical settings. For example:

-

Case Study on Antimicrobial Efficacy :

A study involving a series of thiazole derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria, showcasing their potential as new antibiotics. -

Case Study on Antioxidant Effects :

In vitro studies revealed that compounds similar to 2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine significantly reduced oxidative stress in neuronal cells, suggesting neuroprotective properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-methyl-N-(1,3-thiazol-5-ylmethyl)pyridin-3-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-methylpyridin-3-amine and 5-(chloromethyl)-1,3-thiazole. Optimization of reaction conditions (e.g., using trialkylamine bases like Et₃N or Hünig’s base) improves yield and purity. Post-synthesis purification often involves column chromatography or recrystallization .

- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure complete substitution. Adjust solvent polarity (e.g., DMF or THF) based on reagent solubility.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the pyridine (δ ~8.0–8.5 ppm for aromatic protons) and thiazole (δ ~6.5–7.5 ppm) rings, with methyl groups (δ ~2.0–2.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the amine-thiazole linkage .

- FTIR : Identify N-H stretching (~3300 cm⁻¹) and C=N/C-S vibrations (~1600–1500 cm⁻¹) .

Q. How can solubility challenges be addressed during in vitro assays?

- Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, employ co-solvents (e.g., PEG-400) or surfactants (Tween-80). Solubility can be predicted via computational tools (e.g., COSMO-RS) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: MeOH/EtOAc). Refine data using SHELXL to resolve bond lengths/angles and validate stereochemistry .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing patterns .

Q. What computational strategies predict the compound’s bioactivity against kinase targets?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Use crystal structures of kinases (e.g., EGFR, CDK2) to model binding. Prioritize the thiazole ring for hydrophobic interactions and the pyridine amine for H-bonding .

- MD Simulations (GROMACS) : Assess binding stability (RMSD/RMSF analysis) over 100 ns trajectories. Include solvent (TIP3P water) and physiological ion concentrations .

Q. How does the thiazole substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The electron-withdrawing nature of the thiazole ring directs EAS to the pyridine’s para position. Validate via nitration (HNO₃/H₂SO₄) or halogenation (NBS), followed by LC-MS to confirm product distribution .

- Contradiction Alert : Conflicting reactivity observed in sterically hindered derivatives may require DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.